molecular formula C11H11BrN2O3 B12325960 1-(5-Bromonicotinoyl)pyrrolidine-2-carboxylic acid

1-(5-Bromonicotinoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12325960
M. Wt: 299.12 g/mol
InChI Key: UHULSHPYMBDAHB-VIFPVBQESA-N
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Description

1-(5-Bromonicotinoyl)pyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring attached to a nicotinoyl group with a bromine atom at the 5-position

Preparation Methods

The synthesis of 1-(5-Bromonicotinoyl)pyrrolidine-2-carboxylic acid typically involves the reaction of 5-bromonicotinic acid with pyrrolidine-2-carboxylic acid. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(5-Bromonicotinoyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases like sodium hydride (NaH) for deprotonation, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(5-Bromonicotinoyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromonicotinoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring and the bromonicotinoyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(5-Bromonicotinoyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C11H11BrN2O3

Molecular Weight

299.12 g/mol

IUPAC Name

(2S)-1-(5-bromopyridine-3-carbonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H11BrN2O3/c12-8-4-7(5-13-6-8)10(15)14-3-1-2-9(14)11(16)17/h4-6,9H,1-3H2,(H,16,17)/t9-/m0/s1

InChI Key

UHULSHPYMBDAHB-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CC(=CN=C2)Br)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC(=CN=C2)Br)C(=O)O

Origin of Product

United States

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